![molecular formula C16H15Cl2NO3 B2391879 N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide CAS No. 338961-29-8](/img/structure/B2391879.png)
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide, also known as DCPEPB, is a chemical compound with the molecular formula C16H15Cl2NO3 . It has received significant attention in the scientific community due to its potential applications.
Molecular Structure Analysis
The molecular structure of DCPEPB consists of a benzamide core with a 2,4-dichloro-5-(2-methoxyethoxy)phenyl group attached . The molecular weight of DCPEPB is 340.2 .
Applications De Recherche Scientifique
Chemical Research
DCPEPB is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. It’s often used in chemical research as a unique compound .
Drug Design
The pharmacophore hybridization approach is widely used for the design of drug-like small molecules with anticancer properties . DCPEPB, with its unique structure, can be a potential candidate for this approach.
Anticancer Activity
The structure of a synthesized compound similar to DCPEPB was confirmed by 1H, 13C, 2D NMR and LC-MS spectra. Its anticancer activity in “60 lines screening” (NCI DTP protocol) was studied in vitro .
Overcoming Multidrug Resistance
The application of the hybridization concept allows the design and discovery of new small molecules as high-affinity ligands to potential anticancer targets, as well as fighting and overcoming the multidrug resistance problems .
Synthesis of Hybrid Molecules
DCPEPB can be used in the synthesis of hybrid molecules containing substituted pyrazoline and 1,3,4-thiadiazole scaffolds, which are important groups of anticancer drugs .
Cost-Effective Synthetic Schemes
The synthetic pathways applied for obtaining new anticancer agents require fast, easy, and cheap (“cost-effective”) synthetic schemes to the target hybrid molecules with their high yield and purity . DCPEPB can be a part of such schemes.
Propriétés
IUPAC Name |
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-21-7-8-22-15-10-14(12(17)9-13(15)18)19-16(20)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOKJTDAKJYHBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

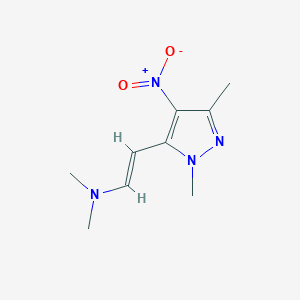
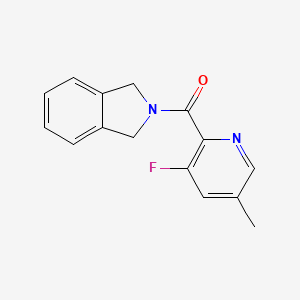

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-isopropylphenyl)acetamide](/img/structure/B2391802.png)
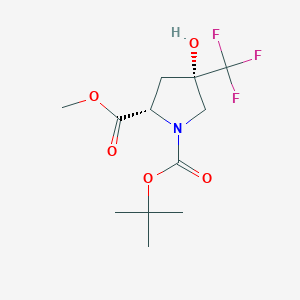

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2391809.png)
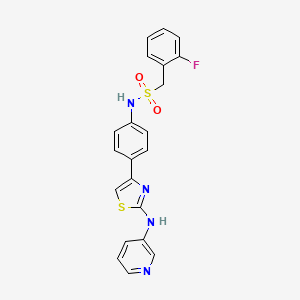
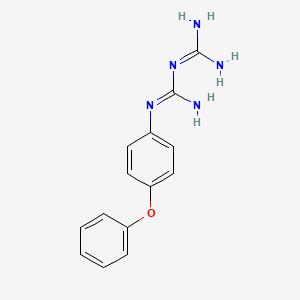

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylbenzamide](/img/structure/B2391816.png)
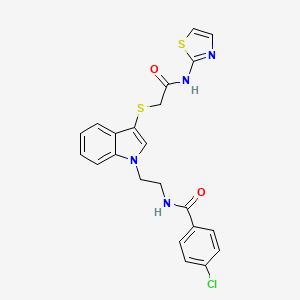
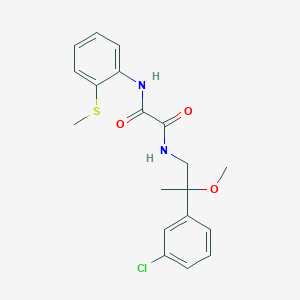
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2391819.png)